molecular formula C14H11NO3S B074727 10H-Phenothiazine, 10-acetyl-, 5,5-dioxide CAS No. 1220-99-1

10H-Phenothiazine, 10-acetyl-, 5,5-dioxide

Cat. No. B074727
CAS RN: 1220-99-1
M. Wt: 273.31 g/mol
InChI Key: UNVGDZPNNRQUNC-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 10-acetyl-, 5,5-dioxide, also known as 1-(5,5-dioxido-10H-phenothiazin-10-yl)ethanone, is a chemical compound with the molecular formula C14H11NO3S and a molecular weight of 273.3 . It is used in research and as an impurity standard in pharmaceuticals .


Molecular Structure Analysis

The molecular structure of 10H-Phenothiazine, 10-acetyl-, 5,5-dioxide is characterized by a phenothiazine core with an acetyl group and two oxygen atoms forming a dioxide group . The Smiles notation is CC(N(C1=CC=CC=C12)C(C=CC=C3)=C3[S]2(=O)=O)=O .

Safety And Hazards

When handling 10H-Phenothiazine, 10-acetyl-, 5,5-dioxide, it is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, and avoid ingestion and inhalation .

Future Directions

Phenothiazine derivatives have attracted attention for their potential applications in optoelectronic devices and bioimaging due to their persistent room temperature phosphorescence (RTP) properties . Future research could focus on developing more efficient and cost-effective materials for these applications .

properties

IUPAC Name

1-(5,5-dioxophenothiazin-10-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-10(16)15-11-6-2-4-8-13(11)19(17,18)14-9-5-3-7-12(14)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVGDZPNNRQUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70323273
Record name 10H-Phenothiazine, 10-acetyl-, 5,5-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10H-Phenothiazine, 10-acetyl-, 5,5-dioxide

CAS RN

1220-99-1
Record name Phenothiazine, 5,5-dioxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10H-Phenothiazine, 10-acetyl-, 5,5-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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